5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine
Overview
Description
5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine is a chemical compound with the molecular formula C12H11BrN2O2 . It has a molecular weight of 295.14 and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine is 1S/C12H11BrN2O2/c1-8-3-4-10 (11 (5-8)16-2)17-12-14-6-9 (13)7-15-12/h3-7H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 55-59°C . It is a white to yellow solid .Scientific Research Applications
Antiviral Activity
5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine derivatives have demonstrated significant antiviral activities. Hocková et al. (2003) reported that certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Novel Derivatives
Jin Wusong (2011) demonstrated a selective synthesis method for novel 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine derivatives, indicating its utility in creating a range of chemical compounds (Wusong, 2011).
Bioactive Compound Synthesis
Studies by Aquino et al. (2017) and Brown et al. (1966, 1977) have explored the use of 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine in synthesizing bioactive compounds, including those with potential immunomodulatory and anticancer properties (Aquino, Lobo, Leonel, Martins, Bonacorso, & Zanatta, 2017); (Brown & Forster, 1966); (Brown & Waring, 1977).
Pharmaceutical Research
Research by Morgentin et al. (2009) and Grant et al. (1956) has highlighted the application of 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine in pharmaceutical research, particularly in the development of new drugs with varied therapeutic effects (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009); (Grant, Seemann, & Winthrop, 1956).
Antimicrobial Activity
Studies on the synthesis and evaluation of pyrimidine derivatives, including 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine, have shown promising antimicrobial activities, as demonstrated by Saxena et al. (1990) and Mallikarjunaswamy et al. (2017) (Saxena, Coleman, Drach, & Townsend, 1990); (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Safety And Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-3-4-10(11(5-8)16-2)17-12-14-6-9(13)7-15-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINLJJVWQWFCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650603 | |
Record name | 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | |
CAS RN |
1017789-03-5 | |
Record name | 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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